[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone
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Description
[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone is a useful research compound. Its molecular formula is C19H16ClFN2O2 and its molecular weight is 358.8. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has demonstrated the potential of synthesized compounds, including those similar in structure to 1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone, in the realm of anticancer drug development. One study highlights the tumor specificity and reduced keratinocyte toxicity of certain compounds, pointing towards their potential in creating anticancer drugs with fewer side effects (Sugita et al., 2017). This research indicates a promising avenue for the development of more selective and less toxic anticancer therapies.
Heterocyclic Compound Synthesis
Another study reviews the significance of pyrazoline-based compounds, akin to 1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone, in the synthesis of heterocyclic compounds and dyes. These substances, due to their reactivity, serve as valuable building blocks in creating a wide range of heterocyclic compounds, highlighting their utility in diverse chemical syntheses (Gomaa & Ali, 2020).
Antifungal Applications
The compound's structure shares similarities with those studied for antifungal applications, particularly against Fusarium oxysporum, a pathogen causing significant agricultural damage. Research into these compounds reveals the potential for developing targeted antifungal agents, providing insights into structure-activity relationships crucial for pharmaceutical design (Kaddouri et al., 2022).
Enzyme Inhibition for Drug Metabolism
Studies on cytochrome P450 isoforms, which are involved in drug metabolism, highlight the importance of selective inhibition to prevent adverse drug-drug interactions. While not directly mentioned, compounds with similar structural complexity to 1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone could potentially influence the metabolic pathways of various drugs, underscoring the relevance of such molecules in pharmacokinetics and drug development (Khojasteh et al., 2011).
Properties
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]-[2-(3-fluoropropoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-6-8-16(9-7-15)23-13-14(12-22-23)19(24)17-4-1-2-5-18(17)25-11-3-10-21/h1-2,4-9,12-13H,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADVUYNYYYVNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.